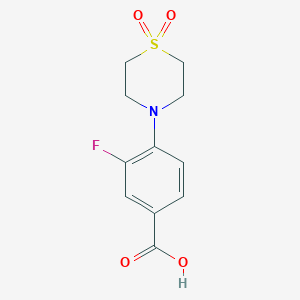![molecular formula C19H20N2O5S B2913483 2-[(4-ethoxyphenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic Acid CAS No. 1396966-62-3](/img/structure/B2913483.png)
2-[(4-ethoxyphenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[(4-ethoxyphenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic Acid” is a derivative of indole, a heterocyclic compound. It has a complex structure with an indole group, a propanoic acid group, and a sulfonylamino group attached to an ethoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. The indole group is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The propanoic acid group consists of a three-carbon chain ending in a carboxylic acid group. The sulfonylamino group is a sulfur atom bonded to two oxygen atoms and an amino group, and this is attached to the ethoxyphenyl group, which consists of a phenyl ring with an ethoxy group attached .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, indole compounds are known to undergo a variety of reactions. These include electrophilic substitution at the benzene ring, nucleophilic substitution at the pyrrole ring, and reactions at the carboxylic acid group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar carboxylic acid group could make it somewhat soluble in water, while the large number of carbon and hydrogen atoms could make it soluble in organic solvents .Scientific Research Applications
Application in Drug Metabolism
A study demonstrates the application of biocatalysis in drug metabolism, specifically for the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator, LY451395, using Actinoplanes missouriensis. This potentiator, closely related to the chemical structure , shows the relevance of microbial-based biocatalytic systems in producing significant quantities of mammalian metabolites for structural characterization and clinical investigations (Zmijewski et al., 2006).
Fluorescent Molecular Probes
Research on 2,5-Diphenyloxazoles, which incorporate structural elements similar to 2-[(4-ethoxyphenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic Acid, has led to the development of new fluorescent solvatochromic dyes. These compounds exhibit strong solvent-dependent fluorescence, useful in creating sensitive fluorescent molecular probes for studying biological events and processes (Diwu et al., 1997).
Asymmetric Sulfur Ylide Reactions
A study on asymmetric sulfur ylide reactions with boranes explores the scope and limitations, mechanisms, and understanding of these reactions. Aryl-stabilized sulfur ylides, similar to the compound , demonstrate high enantioselectivity and yield in producing corresponding alcohols and amines. This research contributes to the understanding of reaction mechanisms and conditions affecting sulfur ylide reactions (Fang et al., 2007).
Gas Sorption and Proton Conductivity
The study of lanthanide-potassium frameworks involving biphenyl disulfonyl-carboxylate ligands, similar in structure to the compound , shows significant applications in gas sorption, proton conductivity, and luminescent sensing of metal ions. These frameworks have large hexagonal channels, displaying affinity for quadrupolar molecules and enhanced proton conductivity, useful in various applications including sensing and catalysis (Zhou et al., 2016).
Future Directions
The future research directions for this compound could involve exploring its potential biological activity, given the known activity of many indole derivatives. This could involve in vitro testing against various biological targets, and if activity is found, further development and optimization could be pursued .
properties
IUPAC Name |
2-[(4-ethoxyphenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-2-26-14-7-9-15(10-8-14)27(24,25)21-18(19(22)23)11-13-12-20-17-6-4-3-5-16(13)17/h3-10,12,18,20-21H,2,11H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUJNFAUBARJEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-ethoxyphenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic Acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-8-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2913400.png)
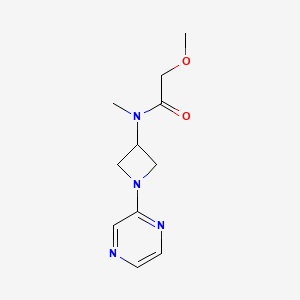
![3-tert-butyl-N'-[(1Z)-[4-(propan-2-yl)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2913403.png)
![butan-2-yl 2-amino-1-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2913405.png)

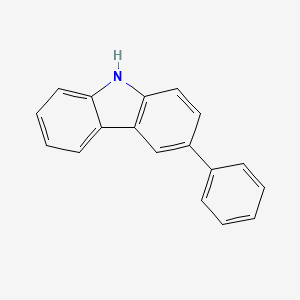
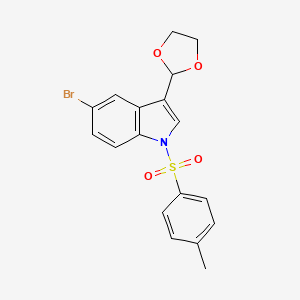
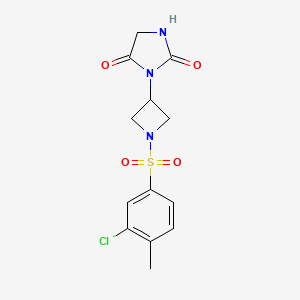
![3-(2-chlorobenzyl)-6-(2-phenylethyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2913415.png)
![Methyl 5-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2913416.png)
![3,4,5-Trimethoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzamide](/img/structure/B2913417.png)


